REACTION_CXSMILES
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C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1.[C:14]([N:21]1[CH2:26][CH2:25][CH2:24][CH2:23][C:22]1=O)([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].C1C[O:31]CC1>>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:24]2([OH:31])[CH2:25][CH2:26][N:21]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:22][CH2:23]2)=[CH:8][CH:9]=1
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Name
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|
Quantity
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16 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
|
8.62 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)Cl
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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6.62 g
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Type
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reactant
|
Smiles
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C(=O)(OC(C)(C)C)N1C(CCCC1)=O
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Name
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Quantity
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5 mL
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Type
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reactant
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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After 30 minutes at −78° C.
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Duration
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30 min
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Type
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CUSTOM
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Details
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the reaction was quenched with a saturated NH4Cl solution (100 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
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Type
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WASH
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Details
|
eluting with EtOAc/hexane (0-40%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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ClC1=CC=C(C=C1)C1(CCN(CC1)C(=O)OC(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.64 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |